molecular formula C20H18BrFN4O2 B2630224 (5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704537-68-7

(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2630224
CAS RN: 1704537-68-7
M. Wt: 445.292
InChI Key: IMRZYMJSVYPCKU-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18BrFN4O2 and its molecular weight is 445.292. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing in 1,2,4-Oxadiazole Derivatives

A study examined the crystal packing of 1,2,4-oxadiazole derivatives, closely related to the compound . It focused on the role of non-covalent interactions in their supramolecular architectures. These interactions included lone pair-π interaction and halogen bonding, crucial for the overall stabilization of the crystal lattice (Sharma, Mohan, Gangwar, & Chopra, 2019).

Metabotropic Glutamate Receptor Modulation

Another relevant research involved ADX47273, a compound with structural similarities, used as a metabotropic glutamate receptor 5-selective positive allosteric modulator. This study explored its potential for antipsychotic-like and procognitive activities, highlighting the significance of such compounds in neuropharmacology (Liu et al., 2008).

Agonistic Activity at 5-HT1A Receptors

Further research involved derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, offering insights into their potential for antidepressant applications. These studies shed light on the pharmacological properties and therapeutic potential of similar compounds (Vacher et al., 1999).

Antimicrobial and Anti-bacterial Studies

Several studies focused on the antimicrobial and antibacterial activities of compounds containing 1,3,4-oxadiazole rings, which are structurally related to the compound . These studies contribute to understanding the potential biomedical applications of such compounds in treating bacterial infections (Khalid et al., 2016), (Rai et al., 2010).

Radiosynthesis and Evaluation for SPECT Brain Imaging

The compound was also studied in the context of radiosynthesis and evaluation for Single Photon Emission Computerized Tomography (SPECT) brain imaging. This suggests its utility in neuroscience research, particularly for studying brain receptors and psychiatric illnesses (Blanckaert et al., 2004), (Blanckaert et al., 2007).

Anticancer and Antimicrobial Agents

Further investigations include the synthesis and biological evaluation of derivatives as anticancer and antimicrobial agents. These studies highlight the potential therapeutic applications of such compounds in oncology and infection control (Naik, Mahanthesha, & Suresh, 2022).

Catalyst-Free Synthesis and Theoretical Studies

Efficient, catalyst-free synthesis methods and theoretical studies of similar compounds provide insights into their chemical properties and potential applications in various fields of chemistry and pharmacology (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O2/c21-15-9-14(10-23-11-15)20(27)26-7-3-4-13(12-26)8-18-24-19(25-28-18)16-5-1-2-6-17(16)22/h1-2,5-6,9-11,13H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRZYMJSVYPCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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